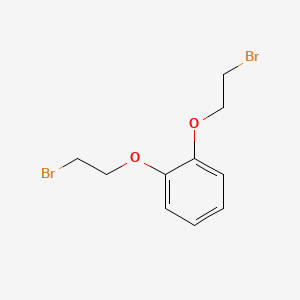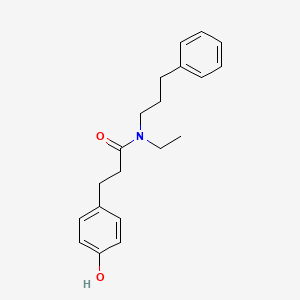
4-Hydroxy 3-Keto Alverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy 3-Keto Alverine is a derivative of alverine, a compound known for its spasmolytic properties. Alverine is commonly used to treat conditions such as irritable bowel syndrome and primary dysmenorrhea. The modification to this compound introduces additional functional groups, potentially altering its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy 3-Keto Alverine involves multiple steps, starting from alverine. The introduction of the hydroxy and keto groups can be achieved through specific oxidation and hydroxylation reactions. Common reagents used in these processes include oxidizing agents like potassium permanganate (KMnO4) and hydroxylating agents such as hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound would likely involve large-scale oxidation and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize the efficiency of the transformations while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy 3-Keto Alverine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigated for its spasmolytic properties and potential therapeutic uses in gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy 3-Keto Alverine involves its interaction with smooth muscle cells. It acts as a smooth muscle relaxant by inhibiting calcium influx, which is essential for muscle contraction. This inhibition occurs through the modulation of calcium channels and receptors, leading to reduced muscle spasms and pain relief.
Comparison with Similar Compounds
Alverine: The parent compound, primarily used for its spasmolytic effects.
4-Hydroxy Alverine: A hydroxylated derivative with similar but potentially enhanced properties.
3-Keto Alverine: A ketone derivative with distinct chemical behavior.
Uniqueness: 4-Hydroxy 3-Keto Alverine combines the properties of both hydroxy and keto derivatives, potentially offering a unique profile of biological activity and chemical reactivity. Its dual functional groups may provide enhanced interactions with biological targets and improved therapeutic efficacy.
Properties
CAS No. |
142047-96-9 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-ethyl-3-(4-hydroxyphenyl)-N-(3-phenylpropyl)propanamide |
InChI |
InChI=1S/C20H25NO2/c1-2-21(16-6-9-17-7-4-3-5-8-17)20(23)15-12-18-10-13-19(22)14-11-18/h3-5,7-8,10-11,13-14,22H,2,6,9,12,15-16H2,1H3 |
InChI Key |
VLBAKTXSBQAVGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13443776.png)
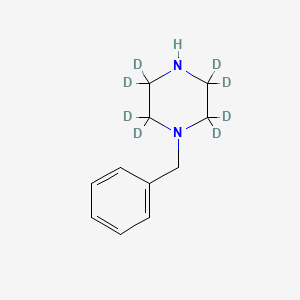

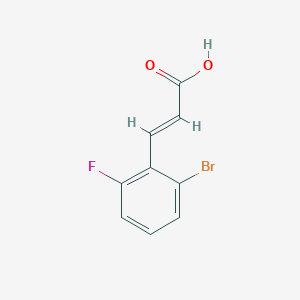
![1-Ethyl-1,2,3,4-tetrahydro-6-[2-(4-nitrophenyl)diazenyl]-7-quinolinol](/img/structure/B13443793.png)
![5-cyano-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13443795.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)

![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
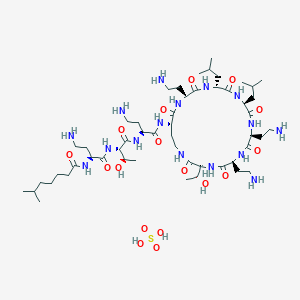
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
